2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

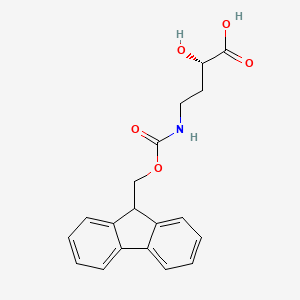

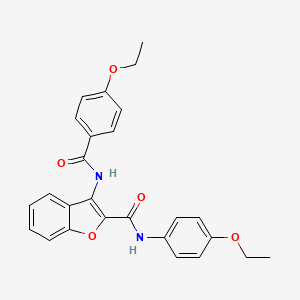

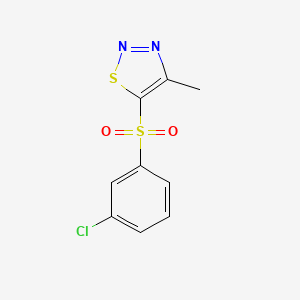

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a derivative of imidazole, a heterocyclic compound that is part of many biologically active molecules. Imidazole derivatives are known for their diverse range of biological activities, including antifungal and inhibitor properties. The structure of imidazole-based compounds allows them to interact with various biological targets, making them valuable in therapeutic applications and biochemical research .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate by Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Although the exact synthesis of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is not detailed in the provided papers, similar synthetic routes involving modifications of the imidazole ring and subsequent functionalization could be inferred.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the X-ray crystal structure of human heme oxygenase-1 complexed with an imidazole-based inhibitor revealed that the imidazolyl moiety coordinates with heme iron, which is essential for the inhibitory activity . The flexibility of the inhibitor binding pocket and the presence of well-defined subpockets to accommodate functional groups are significant for the binding of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions that are essential for their biological function. The binding of imidazole-based inhibitors to heme oxygenase-1, for instance, displaces the catalytically critical distal water ligand, which is a key step in the inhibition of the enzyme . The reactivity of the imidazole moiety with metal ions like iron is also a common feature that contributes to the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane led to the formation of a related substance that exhibited different hydration states, with distinct melting points and water loss temperatures . These properties are critical for the practical application and handling of these compounds in both research and therapeutic contexts.

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, which include compounds structurally related to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been studied as corrosion inhibitors. For instance, derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions (Zhang et al., 2015).

DNA Binding and Cytotoxicity

Certain Cu(II) complexes of tridentate ligands containing the imidazole group, similar to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been synthesized and shown to exhibit strong DNA binding properties and cytotoxicity against various cancer cell lines. These properties make them of interest in the development of chemotherapeutic agents (Kumar et al., 2012).

Antimicrobial Activities

Imidazole derivatives, including those similar to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

Synthesis of Novel Compounds

The chemical structure of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride provides a versatile scaffold for the synthesis of various novel compounds. For instance, the synthesis of 2-(1-Imidazolyl)ethanamine from ethyl acrylate, as a precursor, demonstrates the potential for creating a wide range of new chemical entities for further exploration in pharmaceutical and chemical research (Y. Ri-sheng, 2010).

Safety And Hazards

properties

IUPAC Name |

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOAEBGGOLWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)